Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl-
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Overview
Description
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl-: This compound is part of the broader class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential anti-inflammatory, antiviral, and anticancer activities. Studies have demonstrated its ability to inhibit key enzymes and pathways involved in these diseases, making it a potential candidate for drug development .
Industry: In the industrial sector, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can interfere with the replication of certain viruses by targeting viral enzymes and proteins . In cancer research, this compound has been found to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines: These analogs also possess a fused heterocyclic ring system and are known for their diverse pharmacological effects.
Uniqueness: What sets Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- apart is its specific substitution pattern and the presence of a thione group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
152423-15-9 |
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Molecular Formula |
C13H8N4S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
12-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C13H8N4S2/c18-12-9-6-14-16-11(9)15-13-17(12)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
InChI Key |
GZKLZXUNCZXJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=S)N23 |
Origin of Product |
United States |
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